(R)-N-hydroxy-N-(3-butyn-2-yl)urea
Description
(R)-N-Hydroxy-N-(3-butyn-2-yl)urea is a chiral urea derivative characterized by a hydroxyurea moiety (-NH-C(O)-NH-OH) and a terminal alkyne substituent (3-butyn-2-yl group). The compound’s stereochemistry (R-configuration) and alkyne functionality distinguish it from other hydroxyurea analogs. The alkyne group in this compound may confer unique reactivity, such as participation in click chemistry or modulation of pharmacokinetic properties (e.g., membrane permeability, metabolic stability).
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-[(2R)-but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(2)7(9)5(6)8/h1,4,9H,2H3,(H2,6,8)/t4-/m1/s1 |
InChI Key |
IVSHIKQOYOZOFK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C#C)N(C(=O)N)O |
Canonical SMILES |
CC(C#C)N(C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (R)-N-hydroxy-N-(3-butyn-2-yl)urea with structurally related hydroxyurea derivatives:
Key Comparisons
Hydroxyurea moiety: Common across all compounds, enabling metal chelation (e.g., iron in ribonucleotide reductase inhibition).
Stereochemistry :
- The R-configuration may influence binding affinity compared to S-configured analogs (e.g., 5a–5d in , which show optical rotation values up to +6.4°).
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. For instance, 5a (180–182°C) has higher rigidity due to the sulfamoylphenyl group, while compound 10 (138–140°C) with a flexible piperidinyl ring exhibits lower stability.
Toxicity: N-[(3S)-Benzofuranyl]-N-hydroxyurea () requires medical consultation, suggesting higher toxicity than simpler alkyne derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
